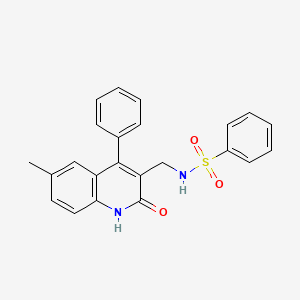

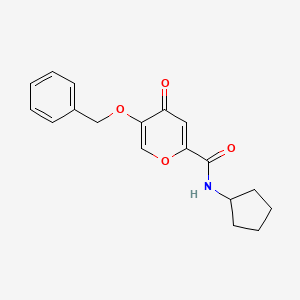

![molecular formula C15H7Cl4N3OS B2695687 2,5-dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-96-8](/img/structure/B2695687.png)

2,5-dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of dichlorobenzamide . Dichlorobenzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have various applications, especially in the field of medicine .

Synthesis Analysis

The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C . This reaction affords a series of dichlorobenzamide derivatives in good yields .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by nuclear magnetic resonance and infrared spectroscopy . The structures of some compounds were established by X-ray crystallography . For example, one of the compounds crystallizes in triclinic space group Pī, with specific cell parameters .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of isothiazole-5-carboxylic acid derivatives with thionyl chloride to give carboxylic chloride, which then reacts with a series of arylamines to afford isothiazole carboxamides .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques. The elemental analysis was calculated and found for certain compounds . The 1H NMR spectrum was also obtained .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Thiadiazoles : Research has shown efficient methods for preparing 3,5-disubstituted 1,2,4-thiadiazoles, which include reactions involving thioamides with various electrophilic reagents. These methods yield high-quality thiadiazoles, demonstrating the compound's relevance in chemical synthesis (Takikawa et al., 1985).

Keto/Enol Equilibrium Studies : Studies have revealed that the keto/enol equilibrium of certain 1,3,4-thiadiazole derivatives is dependent on solvent polarizability. This shows the compound's importance in understanding solvent-induced tautomerism, a crucial aspect in medicinal chemistry (Matwijczuk et al., 2017).

Biomedical Applications

Anticancer Properties : Several studies have synthesized thiadiazole and benzamide derivatives to evaluate their potential as anticancer agents. For example, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide demonstrated significant in vitro anticancer activity against various human cancer cell lines, suggesting its potential in cancer therapy (Tiwari et al., 2017).

Antimicrobial and Antiviral Activities : Compounds with a thiadiazole backbone have shown moderate antimicrobial activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Sah et al., 2014). Additionally, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized, showing anti-tobacco mosaic virus activity, highlighting their potential in antiviral applications (Chen et al., 2010).

Material Science Applications

Organic Semiconductors : The use of thiadiazole derivatives in the synthesis of organic semiconductors for applications like transistors and solar cells has been researched. These studies contribute to the understanding of how thiadiazole derivatives can enhance the performance of organic electronic materials (Chen et al., 2016).

Polymer Synthesis : Thiadiazole derivatives have been used in the direct synthesis of ordered polyamides, indicating their importance in the field of polymer chemistry and material science (Ueda & Sugiyama, 1994).

Orientations Futures

The future directions in the research of these compounds could involve further characterization of new dichlorobenzamide derivatives by way of spectroscopical methods and single crystal X-ray diffraction . Additionally, more studies could be conducted to explore their potential applications, especially in the field of medicine .

Propriétés

IUPAC Name |

2,5-dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl4N3OS/c16-7-2-4-11(18)10(5-7)13(23)20-15-22-21-14(24-15)9-3-1-8(17)6-12(9)19/h1-6H,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSSAOLDRVWDNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl4N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-difluorophenyl)oxamide](/img/structure/B2695606.png)

![N-(1-(thiazol-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2695617.png)

![5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2695619.png)

![2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2695621.png)

![2-[cyano(phenyl)amino]-N-[1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B2695624.png)

![N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2695626.png)